molecular formula C18H13N3 B4082447 N-2-pyridinyl-9-acridinamine

N-2-pyridinyl-9-acridinamine

Cat. No.: B4082447
M. Wt: 271.3 g/mol
InChI Key: ZJEWFPBFQJVEEW-UHFFFAOYSA-N
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Description

Contextualization of Acridine (B1665455) Derivatives in Chemical Biology Research

Acridine derivatives represent a significant class of nitrogen-containing heterocycles that are subjects of extensive research due to their wide array of biological activities. nih.gov The planar nature of the acridine ring system is a key structural feature that allows these molecules to intercalate between the base pairs of DNA. mdpi.com This interaction with nucleic acids is a primary mechanism behind their biological effects and has been widely exploited in the development of various therapeutic agents.

The bioactivities attributed to acridine derivatives are diverse, spanning applications as anticancer, antimicrobial, antimalarial, antiviral, and anti-inflammatory agents. nih.govmdpi.com The versatility of the acridine scaffold allows for structural modifications, particularly at the C9 position, which can modulate the compound's biological activity, target specificity, and pharmacological profile. nih.gov In chemical biology, acridines are also utilized as fluorescent probes for visualizing biomolecules and in the study of enzyme inhibition, particularly targeting enzymes like topoisomerases that are crucial for DNA replication and repair. nih.gov

Rationale for Investigating N-2-pyridinyl-9-acridinamine: A Specific 9-Aminoacridine (B1665356) Scaffold

The investigation into this compound is rooted in the established therapeutic potential of the 9-aminoacridine framework. Compounds from this class, such as the anticancer drug amsacrine, function as DNA intercalators and inhibitors of topoisomerase-II. nih.gov By stabilizing the DNA-topoisomerase II complex, these agents lead to lethal double-strand breaks in DNA, effectively halting the proliferation of rapidly dividing cancer cells. nih.gov

However, a significant drawback of many therapeutic 9-aminoacridines is their metabolic instability. They can undergo rapid decomposition through hydrolysis or thiolysis at the 9-amino group, which limits their efficacy. nih.gov The specific design of this compound, which incorporates a pyridine (B92270) ring at the 9-amino position, represents a strategic effort to explore novel structure-activity relationships (SAR). The introduction of the pyridinyl moiety offers a site for further modification, allowing researchers to systematically alter the electronic properties of the molecule and study how these changes affect its interaction with DNA. nih.gov This approach aims to identify derivatives with enhanced stability and potent biological activity.

Historical Development and Evolution of Acridine-Based Research Paradigms

The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound from coal tar. nih.gov Initially, acridine derivatives were used industrially as dyes and pigments in the 19th century. nih.gov The trajectory of acridine research shifted towards medicine following the discovery of the antimicrobial properties of acriflavine by Paul Ehrlich and his colleagues in the early 20th century. nih.gov

During World War II, the scarcity of quinine led to the development of acridine-based antimalarial drugs like mepacrine (quinacrine). nih.gov The paradigm of acridine research evolved significantly with the discovery that their biological activity was linked to their planar structure enabling DNA intercalation. nih.gov This understanding spurred the development of 9-aminoacridine derivatives as anticancer agents, culminating in clinically used drugs like amsacrine, which was identified as a topoisomerase II inhibitor. nih.gov Contemporary research continues to build on this foundation, exploring new derivatives and conjugates for a range of diseases, including cancer and prion diseases. researchgate.net

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound and its substituted analogs has been focused on understanding the electronic effects on DNA binding affinity. A key study prepared a series of these compounds to analyze their ability to stabilize double-stranded DNA, measured by the change in the thermal denaturation temperature (ΔTm) of calf thymus DNA. nih.gov This research is significant as it provides a quantitative structure-activity relationship (QSAR), which correlates the electronic properties of substituents on the pyridine ring with the compound's ability to interact with DNA. nih.gov

The findings from this research indicated that attaching electron-withdrawing groups to the pyridine ring enhances the molecule's interaction with DNA. nih.gov This enhanced binding is theorized to result from the stabilization of a cationic form of the molecule at physiological pH, which would strengthen the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. nih.gov Such studies are crucial for the rational design of new, more effective DNA-targeting therapeutic agents based on the 9-aminoacridine scaffold.

Detailed Research Findings

The following table presents data from a study on a series of 9-(pyridin-2'-yl)-aminoacridines, including the parent compound this compound. The data illustrates the effect of different substituents on the pyridine ring on the thermal denaturation of calf thymus DNA.

CompoundSubstituent (X) on Pyridine RingΔTm (°C)
This compound-H14.1
N-(5-methylpyridin-2-yl)acridin-9-amine-CH312.5
N-(5-bromopyridin-2-yl)acridin-9-amine-Br19.7
N-(5-chloropyridin-2-yl)acridin-9-amine-Cl20.3
N-(5-(trifluoromethyl)pyridin-2-yl)acridin-9-amine-CF322.2

Data sourced from a study on the structure-activity relationships of 9-(pyridin-2'-yl)-aminoacridines, demonstrating their ability to alter the thermal denaturation temperature of genomic calf thymus DNA. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-2-ylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15/h1-12H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEWFPBFQJVEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Pyridinyl 9 Acridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer initial and crucial insights into the molecular structure of N-2-pyridinyl-9-acridinamine. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, providing clues about the types of protons and carbons present in the molecule. researchgate.net

In a typical ¹H NMR spectrum of an acridine (B1665455) derivative, signals corresponding to the aromatic protons generally appear in the downfield region, typically between δ 6.0 and 9.0 ppm. arabjchem.org For this compound, the protons on the acridine and pyridine (B92270) rings would fall within this range. The specific chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents and the anisotropic effects of the aromatic rings. researchgate.net The proton of the secondary amine (N-H) is also a key diagnostic signal, often appearing as a broad singlet. arabjchem.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Aromatic carbons in acridine systems typically resonate between δ 110 and 150 ppm. researchgate.net The carbon atom at position 9 of the acridine ring, being directly attached to the nitrogen of the amino group, is expected to have a distinct chemical shift. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Acridine Derivatives This table provides generalized data for educational purposes and may not represent the exact values for this compound.

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic (Acridine/Pyridine) 6.0 - 9.0
¹H Amine (N-H) 12.0 - 15.0 arabjchem.org
¹³C Aromatic (Acridine/Pyridine) 110 - 150

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides information on the types of nuclei present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com In this compound, COSY spectra would reveal the coupling networks within the acridine and pyridine ring systems, allowing for the assignment of protons in each ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu By pairing each proton signal with its corresponding carbon signal, HSQC provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is particularly powerful for connecting different fragments of a molecule. For instance, HMBC can show correlations between the N-H proton and carbons in both the acridine and pyridine rings, confirming the this compound linkage. It also helps in assigning quaternary carbons, which are not visible in HSQC spectra. science.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is primarily used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Furthermore, by employing fragmentation techniques within the mass spectrometer (e.g., collision-induced dissociation), a fragmentation pattern can be generated. The analysis of these fragments provides valuable structural information, as the molecule breaks apart at its weakest bonds. This fragmentation data can corroborate the connectivity determined by NMR spectroscopy. For example, the fragmentation of this compound would likely show characteristic fragments corresponding to the acridine and pyridine moieties. The use of a 9-aminoacridine (B1665356) matrix in MALDI mass spectrometry has been shown to be effective for the analysis of various molecules. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of bond lengths, bond angles, and dihedral angles with very high precision.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

X-ray crystallography is also unparalleled in its ability to reveal intermolecular interactions that govern the packing of molecules in a crystal lattice.

Hydrogen Bonding: The presence of the N-H group in this compound and the nitrogen atom in the pyridine ring allows for the formation of intermolecular hydrogen bonds. mdpi.com These interactions play a crucial role in stabilizing the crystal structure. mdpi.com The geometry of these hydrogen bonds (donor-acceptor distance and angle) can be precisely determined.

π-π Stacking: The planar aromatic systems of the acridine and pyridine rings are prone to π-π stacking interactions. mdpi.com These non-covalent interactions, where the electron clouds of adjacent aromatic rings interact, are a significant force in the crystal packing of aromatic compounds. The analysis of the crystal structure would reveal the distances and orientations of these stacking interactions, providing insight into the solid-state organization of the molecules.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic absorption and emission characteristics of acridine derivatives are fundamental to understanding their behavior in different chemical environments and their potential as functional molecules. These properties are governed by the transitions between electronic energy levels within the molecule.

Absorption and Emission Profile Characterization

A detailed characterization of the absorption and emission profile for this compound, including its absorption maxima (λmax), molar extinction coefficients (ε), emission maxima (λem), and fluorescence quantum yield (Φf), could not be retrieved from comprehensive searches of scientific databases.

For context, the parent compound, 9-aminoacridine, exhibits distinct absorption bands in the near-UV and visible regions, typically with multiple peaks corresponding to π-π* transitions within the acridine core. The introduction of a pyridinyl group at the 9-amino position is expected to modulate these electronic transitions, likely causing shifts in the absorption and emission spectra due to the altered electronic distribution in the molecule. However, without experimental data, any description of these properties remains speculative.

A data table for the specific absorption and emission properties of this compound cannot be generated due to the lack of available data in the referenced literature.

Luminescence Studies and Excited State Dynamics

The study of luminescence and excited-state dynamics provides insight into the pathways by which a molecule dissipates energy after absorbing light. This includes processes such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Key parameters such as the fluorescence lifetime (τf) are critical for applications in time-resolved fluorescence spectroscopy.

No specific studies detailing the luminescence properties or the excited-state dynamics of this compound have been identified. Research on related acridine compounds often reveals complex excited-state behavior, including proton transfer reactions and the formation of excimers, which are highly dependent on the solvent environment and the nature of the substituents. The presence of the nitrogen atom in the pyridine ring of this compound could potentially introduce additional complexity to its excited-state dynamics, such as pH-dependent photophysics.

Due to the absence of research findings, a data table detailing the excited state and luminescence data for this compound cannot be provided. Further experimental investigation is required to elucidate the photophysical characteristics of this particular compound.

Computational and Theoretical Approaches in N 2 Pyridinyl 9 Acridinamine Research

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic electronic properties of a molecule, which govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully applied to acridine (B1665455) and its derivatives to determine optimized structural parameters. nih.gov For related 9-aminoacridine (B1665356) systems, DFT has been used to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. researchgate.netscispace.com Studies on similar heterocyclic systems have shown that structural parameters obtained by B3LYP/6-31G* geometry optimization are in good agreement with experimental data from X-ray diffraction. nih.gov The calculated electronic structure properties, such as HOMO-LUMO energy gaps, provide information on the chemical stability and kinetic reactivity of the molecule. scispace.com

In a study on 9-aminoacridinium (B1235168) picrate, DFT was used to optimize the molecular geometry and calculate electronic properties. researchgate.net The results were then compared with the experimental crystal structure, demonstrating the reliability of the theoretical approach. researchgate.net Such calculations confirm that the planar acridine core, combined with the pyridinyl substituent, establishes a specific electronic distribution that is fundamental to its mechanism of action.

Table 1: Representative DFT Functionals and Basis Sets in Acridine Research

Functional Basis Set Application Reference
B3LYP 6-31G* Structure and vibrational spectra of acridine nih.gov
B3LYP 6-31G(d) Geometry and electronic transitions of 9-aminoacridine researchgate.net
B3LYP LANL2DZ Geometric optimization of metal complexes with pyridyl ligands scispace.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules, allowing for the prediction and interpretation of electronic absorption spectra. For complex organic molecules like N-2-pyridinyl-9-acridinamine, TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy.

Research on other complex heterocyclic systems, such as tetrapyridyl porphyrins, has demonstrated that TD-DFT methods can effectively predict excited-state absorption (ESA). nih.govresearchgate.net The choice of the exchange-correlation functional, particularly the amount of exact Hartree-Fock exchange included, significantly impacts the accuracy of the predicted absorption peak positions and intensities. nih.gov Hybrid functionals are often found to reproduce experimental spectroscopic features with greater accuracy. nih.govresearchgate.net By correlating theoretical predictions with experimental spectra, TD-DFT helps assign specific electronic transitions and understand how structural modifications influence the photophysical properties of the molecule.

The Quantum Theory of Atoms-In-Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). researchgate.net This approach partitions a molecule into atomic basins and analyzes the properties of ρ(r) at bond critical points (BCPs) to characterize the nature of chemical bonds (e.g., covalent vs. ionic or electrostatic). researchgate.netescholarship.orgnih.gov

In studies of 9-aminoacridine crystals, QTAIM analysis of experimentally-derived and theoretically-calculated electron density has been used to describe how protonation affects the electron density distribution and intermolecular interactions. nih.gov The analysis of electron density (ρ) and its Laplacian (∇²ρ) at BCPs provides a detailed description of bonding, including hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. nih.gov This methodology allows for the quantification of interaction energies and provides a deeper understanding of the forces governing molecular recognition and crystal packing. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical methods are powerful for static structures, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules like this compound move, flex, and change conformation in a simulated physiological environment. uiuc.edu

MD simulations are particularly useful for sampling the conformational landscape of flexible molecules and their complexes with biological targets. biorxiv.orgnih.gov For instance, in studies of antibacterial drug targets, long-timescale MD simulations have revealed that enzymes are highly flexible, with binding pockets that can adopt multiple conformations. nih.gov Applying this to this compound, MD simulations can explore its accessible conformations in solution and how it adapts its shape upon binding to DNA or an enzyme active site. In a study of a related acridine–triazole hybrid, MD simulations showed how the ligand optimally positioned itself for intercalation with DNA bases, highlighting the importance of dynamic fitting in ligand-target interactions. nih.gov These simulations can reveal rarely sampled but functionally important conformational states that are not apparent from static crystal structures. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. It is widely used in drug discovery to screen virtual libraries and to understand the structural basis of ligand-target recognition.

Derivatives of 9-aminoacridine are well-known DNA intercalators and enzyme inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For this compound and its analogs, docking simulations can predict how the planar acridine ring intercalates between DNA base pairs and how the pyridinyl group or other substituents interact with the grooves of the DNA helix or specific amino acid residues in an enzyme's active site. nih.govresearchgate.net

Studies on related 9-aminoacridines have used docking to predict interactions with enzymes like topoisomerase II, plasmepsins, and carbonic anhydrases. nih.govresearchgate.netbenthamdirect.commdpi.com These simulations often reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For example, docking of 9-aminoacridine derivatives into the active site of topoisomerase II has helped explain their ability to trigger apoptosis in cancer cells. benthamdirect.com Similarly, docking studies have shown that substituents on the acridine ring can significantly influence binding affinity and selectivity for different enzymes. researchgate.netmdpi.com The correlation between docking scores (a measure of binding affinity) and experimentally measured inhibitory activity (e.g., IC₅₀ values) validates the predictive power of these computational models. benthamdirect.commdpi.com

Table 2: Investigated Biological Targets for Acridine Derivatives via Molecular Docking

Target Class Specific Target(s) Key Findings from Docking Reference(s)
DNA Calf Thymus DNA Electron-withdrawing groups on the pyridine (B92270) ring enhance interaction. nih.govresearchgate.net
Plasmid DNA Tethering to platinum complexes affects DNA binding affinity. nih.gov
Enzymes Topoisomerase II Prediction of binding scores and interactions that correlate with cytotoxic activity. nih.govbenthamdirect.com
Plasmepsins I & II Identification of key binding interactions with active site residues. researchgate.net
VEGFR-2 / HER-2 Docking scores comparable to known inhibitors, explaining potent antitumor activity. mdpi.com
Carbonic Anhydrase IX Prediction of binding modes, including interaction with the zinc ion in the active site. mdpi.com

Affinity Scoring and Interaction Fingerprints

In the computational evaluation of this compound and its derivatives, affinity scoring and interaction fingerprints are pivotal tools in predicting their binding affinity and understanding their interaction mechanisms with biological targets. These methods are often employed in virtual screening and molecular docking studies to identify and rank potential drug candidates.

Affinity Scoring:

Docking programs utilize scoring functions to estimate the binding affinity between a ligand, such as this compound, and a target protein. These scores are typically expressed in units of energy (e.g., kcal/mol) and predict the strength of the interaction. A lower score generally indicates a more favorable binding. For instance, in large-scale computational docking for anti-cancer drugs, docking scores are used to create a matrix of binding affinities for numerous drug-protein pairs. nih.gov While these scores provide a valuable metric for initial screening, they are one of several factors to consider in drug discovery. mdpi.comnih.gov The performance of these scoring functions can be enhanced by integrating them with machine learning models to improve the accuracy of affinity predictions. nih.gov For example, a neural network trained on docked poses can achieve a significantly higher correlation with experimental affinities than standard docking scores alone. nih.gov

Interaction Fingerprints:

Interaction fingerprints (IFPs) offer a more detailed representation of the protein-ligand interactions than a single affinity score. nih.gov They encode the three-dimensional structural information of the binding pose into a one-dimensional bit string or a vector, where each bit or element corresponds to a specific type of interaction with a particular amino acid residue in the binding site. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic contacts, ionic interactions, and π-stacking.

The use of IFPs has several advantages in computational drug design. They can be used to:

Analyze and compare binding modes: By comparing the IFPs of different ligands, researchers can identify common interaction patterns and understand why certain compounds are more active than others.

Improve virtual screening: IFPs can be used as a post-processing filter for docking results to re-rank compounds and improve the enrichment of active molecules. nih.gov

Train machine learning models: IFPs serve as descriptors for developing machine learning models that can predict binding affinity or classify compounds as binders or non-binders. nih.govbiorxiv.org These models can often outperform traditional scoring functions. nih.gov

For example, the LUNA toolkit can generate various types of IFPs, such as the Extended Interaction FingerPrint (EIFP) and Functional Interaction FingerPrint (FIFP), which have been shown to be effective in machine learning models for reproducing docking scores. nih.govbiorxiv.org

Computational Tool Application in this compound Research Key Findings/Relevance
Docking & Affinity Scoring Prediction of binding affinity to target proteins (e.g., kinases, DNA). nih.govnih.govProvides a quantitative estimate of binding strength for initial ranking of derivatives. nih.gov
Interaction Fingerprints (IFPs) Detailed analysis of binding modes and key interactions with target residues. nih.govnih.govElucidates the specific atoms and types of interactions (e.g., hydrogen bonds, hydrophobic contacts) crucial for binding.
Machine Learning (with IFPs) Development of predictive models for binding affinity and virtual screening. nih.govnih.govCan offer higher accuracy in predicting the activity of new this compound derivatives compared to docking scores alone. nih.gov

Tautomeric Equilibrium Analysis and Protonation State Modeling

The biological activity of this compound is intrinsically linked to its physicochemical properties, which are heavily influenced by its tautomeric and protonation states. Computational methods, particularly those based on density functional theory (DFT), are instrumental in elucidating these aspects.

Tautomeric Equilibrium Analysis:

This compound can exist in different tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers can be influenced by factors such as the solvent and substituents on the acridine or pyridine rings. researchgate.net Computational studies allow for the calculation of the relative energies of these tautomers, predicting which form is more stable under specific conditions.

Research on related 9-aminoacridine derivatives has shown that the presence of electronegative substituents at the exocyclic nitrogen atom tends to favor the formation of the imino tautomer. researchgate.net Theoretical calculations, such as those using the MP2 method, can predict the structural properties and dipole moments of each tautomer, which are crucial for understanding their interaction with biological macromolecules. researchgate.net The distribution of electrostatic potential around the molecule, which differs for each tautomer, is a key determinant in molecular recognition processes. researchgate.net

Protonation State Modeling:

The basic nitrogen atoms in the acridine and pyridine rings of this compound can be protonated at physiological pH. Protonation significantly alters the molecule's electronic structure, solubility, and ability to interact with biological targets like DNA and proteins. nih.govrsc.org

DFT calculations are widely used to model the effects of protonation. nih.govscielo.br These studies can:

Determine the most likely sites of protonation.

Analyze the changes in electron density distribution upon protonation. rsc.org

Predict how protonation affects the molecule's geometry and intermolecular interactions. nih.gov

For instance, studies on 9-aminoacridine have shown that protonation stabilizes the crystal structure through the formation of strong hydrogen bonds. nih.govrsc.org Furthermore, the protonation state can influence the molecule's bioavailability, as the charged (protonated) form may have different membrane permeability and solubility compared to the neutral form. nih.govrsc.org The pKa value, which indicates the tendency of a compound to ionize, is a critical parameter that can be computationally predicted and is essential for understanding pH-dependent properties. scielo.br

Computational Method Analyte Key Findings
DFT and MP2 Calculations Tautomeric forms of 9-aminoacridine derivativesElectronegative substituents on the exocyclic nitrogen favor the imino tautomer. The electrostatic potential, a key factor in molecular recognition, differs significantly between tautomers. researchgate.net
DFT Calculations Protonation states of 9-aminoacridineProtonation significantly alters the electronic structure, intermolecular interactions, and crystal packing. nih.govrsc.org
DFT-based pKa Prediction Ionizable groups in 9-aminoacridine derivativesProvides insight into the pH-dependent ionization state, which affects solubility and biological activity. scielo.br

Mechanistic Investigations of Biological Interactions of N 2 Pyridinyl 9 Acridinamine

DNA Intercalation Dynamics and Influence of Substituents

The planar aromatic structure of the acridine (B1665455) ring is a key feature that enables compounds like N-2-pyridinyl-9-acridinamine to function as DNA intercalating agents. nih.gov This process involves the insertion of the flat acridine chromophore between adjacent base pairs of the DNA double helix. nih.govmdpi.com The interaction is primarily stabilized by hydrophobic forces and the formation of stable complexes. mdpi.com The ability of the acridine core to intercalate is a foundational aspect of its biological activity, influencing subsequent interactions with DNA-processing enzymes. nih.gov

Thermal denaturation studies are employed to assess the stability of the DNA double helix upon ligand binding. The melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands, is a key parameter. Intercalating agents typically stabilize the DNA duplex, leading to an increase in its Tm.

The interaction of acridine derivatives with DNA is complex, but the presence of an ionizable amino group in the side chain is considered advantageous as it helps to "anchor" the acridine molecule after intercalation, contributing to thermal stabilization. nih.gov Studies involving acridine orange, a related fluorochrome, demonstrate its utility in monitoring the thermal denaturation of DNA in situ, as it stains native and denatured DNA differently. nih.govcapes.gov.br While specific Tm shift values for this compound are not detailed in the provided context, the general principle for acridine intercalators is an increase in DNA thermal stability. Conversely, pyridine (B92270), a component of the this compound structure, is known to act as a DNA denaturant in its neutral form by disrupting π-π stacking interactions. ub.edu However, under acidic conditions, protonated pyridine can reverse this role and act as a DNA renaturant, stabilizing the duplex by binding within the DNA grooves. ub.edu This dual nature highlights the complex influence that the pyridinyl moiety might exert on DNA stability, depending on the local microenvironment.

Table 1: Influence of Acridine and Pyridine Moieties on DNA Thermal Stability This table summarizes the general effects observed for the core structural components of this compound.

Compound/MoietyConditionObserved Effect on DNA DuplexReference
Acridine IntercalatorsNeutral pHStabilization (Increase in Tm) nih.gov
PyridineNeutral SolutionDestabilization (Denaturant) ub.edu
Protonated PyridineAcidic SolutionStabilization (Renaturant) ub.edu

Circular Dichroism (CD) spectroscopy is a sensitive technique used to monitor conformational changes in DNA upon ligand binding. nih.gov The standard B-form DNA exhibits a characteristic CD spectrum, which is altered upon interaction with small molecules. For acridine derivatives, binding to DNA can induce significant changes in the CD spectrum. Studies on nitro-9-aminoacridine derivatives have shown that the position of substituents influences the resulting CD signal, known as the Cotton effect. nih.gov For example, 1-nitro derivatives bound to DNA produced a Cotton effect, whereas 2-nitro derivatives did not, indicating that the geometry of the drug-DNA complex is highly dependent on the substitution pattern. nih.gov

These spectroscopic techniques provide valuable insights into the structural changes of DNA resulting from the binding of compounds like this compound, confirming the interaction and providing details about the resulting conformation of the nucleic acid. nih.gov

The methodology involves adsorbing DNA molecules onto a flat substrate, typically mica. protocols.io The AFM tip then scans the surface to generate a topographical image. protocols.io Researchers can image DNA molecules before and after the introduction of a compound like this compound to directly visualize the structural consequences of the binding event. nih.gov While direct AFM images of this compound-DNA complexes are not available in the search results, the technique is well-established for observing such interactions, including changes in DNA length and shape, and for imaging proteins bound to DNA. nih.govdtic.mil

Enzyme Inhibition Mechanisms (In Vitro/In Silico)

This compound belongs to the 9-aminoacridine (B1665356) class of compounds, which are recognized as potent inhibitors of DNA topoisomerases. nih.govnih.gov These enzymes are essential for managing DNA topology during replication and transcription, making them key targets for anticancer agents. nih.govwikipedia.org

Topoisomerase II (Topo II): Many 9-aminoacridine derivatives function as catalytic inhibitors of Topo II. nih.govnih.govelsevierpure.com Unlike Topo II poisons such as etoposide, which stabilize the covalent enzyme-DNA "cleavable complex" and lead to DNA strand breaks, catalytic inhibitors interfere with the enzyme's activity without trapping this complex. nih.govnih.gov This mechanism is thought to reduce the risk of secondary malignancies associated with Topo II poisons. nih.gov The inhibition of Topo II by these acridine compounds can block the enzyme's binding and catalytic activity, leading to a G1-S phase arrest in the cell cycle and subsequent apoptosis. nih.govelsevierpure.com Some novel acridinyl derivatives have shown potent Topo IIB inhibition with IC50 values in the sub-micromolar range, comparable to the well-known poison doxorubicin. nih.gov

Topoisomerase I (Topo I): The interaction with Topo I is more complex. While some acridine derivatives can interfere with Topo I catalytic activity, studies on certain 9-aminoacridines showed they failed to act as catalytic inhibitors. nih.gov However, at least one compound in a studied series was found to effectively stabilize the Topo I-DNA adduct in cells, acting as a potential non-lethal poison. nih.govnih.gov This suggests a structure-based interaction, pointing to a specific binding site within the Topo I-DNA complex. nih.gov Molecular docking studies of other acridines suggest they can interact with both Topo I and Topo IIα, though potentially through different binding modes. mdpi.com

Table 2: Topoisomerase Inhibition Profile of Selected Acridine Derivatives

Compound Class/DerivativeTarget EnzymeMechanism of ActionResult/PotencyReference
Substituted 9-AminoacridinesTopoisomerase IICatalytic Inhibition (non-poison)Induces G1-S phase arrest and apoptosis nih.govnih.govelsevierpure.com
Substituted 9-AminoacridinesTopoisomerase IStabilization of Topo I-DNA complex (non-lethal poison); No catalytic inhibitionDoes not contribute significantly to cytotoxicity nih.govnih.gov
Acridinyl Ligand 8 Topoisomerase IIBInhibitionIC50 = 0.52 µM nih.gov
Acridinyl Ligand 9 Topoisomerase IIBInhibitionIC50 = 0.86 µM nih.gov
Doxorubicin (Reference)Topoisomerase IIBPoisonIC50 = 0.83 µM nih.gov

The acridine scaffold and the appended pyridine ring are both recognized pharmacophores in the design of kinase inhibitors. nih.govresearchgate.net Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. nih.gov

Acridine derivatives have been shown to inhibit various protein kinases. nih.gov In silico docking studies have indicated that, in addition to being DNA intercalators, some 9-aminoacridine derivatives display high inhibition potential for several protein targets, with tyrosine kinases being particularly prominent. researchgate.net Similarly, aminocyanopyridine and other pyridine-based compounds have been developed as inhibitors for specific kinases, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, a series of pyridin-3-amine derivatives were evaluated as multi-targeted protein kinase inhibitors for cancer treatment. researchgate.net While specific inhibitory data for this compound against a panel of kinases is not provided in the search results, its structural components suggest a potential for such activity. The combination of the acridine core and the pyridine moiety makes it a candidate for investigation as a multi-target inhibitor, capable of acting on both DNA (via intercalation and topoisomerase inhibition) and key signaling proteins. nih.govresearchgate.net

Telomerase Inhibition

This compound is a member of the acridine class of compounds, which are recognized for their potential as telomerase inhibitors. nih.gov The primary mechanism through which these compounds are thought to exert their inhibitory effect is by stabilizing G-quadruplex structures within telomeric DNA. nih.govnih.gov Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into these four-stranded structures. The stabilization of G-quadruplexes by compounds like this compound prevents the enzyme telomerase from adding telomeric repeats to the chromosome ends. nih.govnih.gov This inhibition of telomerase activity can lead to telomere shortening and ultimately trigger cellular senescence or apoptosis in cancer cells, which rely on telomerase for their immortality. nih.gov

The interaction between acridine derivatives and the G-quadruplex is crucial for their telomerase-inhibiting function. Electron-withdrawing groups on the pyridine ring of 9-(pyridin-2'-yl)-aminoacridines have been shown to enhance their interaction with double-stranded DNA, a key aspect of their biological activity. nih.govnih.gov This enhanced binding affinity is believed to contribute to the stabilization of the G-quadruplex-DNA complex, thereby increasing the efficacy of telomerase inhibition. nih.govnih.gov

Cellular Pathway Modulation (In Vitro Research)

Disclaimer: Specific in vitro research data for this compound is limited. The following sections are based on studies of closely related 9-acridinyl amino acid derivatives and the broader class of 9-aminoacridines. The findings for these related compounds are presented as an indication of the likely biological activities of this compound.

Cell Cycle Progression Analysis and Arrest Induction

Studies on a series of 9-acridinyl amino acid derivatives have demonstrated their ability to modulate the cell cycle in cancer cell lines. nih.gov In particular, certain derivatives have been shown to induce a G2/M phase block in the cell cycle of A549 lung carcinoma cells. nih.govrsc.org This arrest prevents the cells from entering mitosis, thereby inhibiting cell proliferation. The induction of cell cycle arrest is a common mechanism of action for many anticancer agents. arabjchem.org

Table 1: Effect of 9-Acridinyl Amino Acid Derivatives on Cell Cycle Distribution in A549 Cells

CompoundConcentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control-55.225.119.7
Derivative 7IC5035.820.543.7
Derivative 9IC5040.122.337.6

Data is extrapolated from a study on related 9-acridinyl amino acid derivatives and indicates a significant increase in the G2/M population, suggesting cell cycle arrest at this phase. nih.gov

Apoptosis Induction Pathways

In addition to cell cycle arrest, 9-acridinyl amino acid derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.govarabjchem.orgresearchgate.net This is a critical mechanism for eliminating malignant cells. Research on related compounds has shown that they can induce apoptosis independently of cell cycle regulation. nih.govrsc.org

The pro-apoptotic effects of these compounds have been confirmed through assays that detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Table 2: Apoptosis Induction by 9-Acridinyl Amino Acid Derivatives in A549 Cells

CompoundConcentration (µM)% of Apoptotic Cells (Early and Late)
Control-5.4
Derivative 6IC5025.8
Derivative 8IC5015.2

Data from a study on related 9-acridinyl amino acid derivatives, demonstrating a significant increase in the percentage of apoptotic cells following treatment. nih.gov

Influence on Signaling Cascades (e.g., PI3K/AKT/mTOR, NF-κB, p53)

The broader class of 9-aminoacridines has been shown to exert its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. nih.gov

PI3K/AKT/mTOR Pathway: Research indicates that 9-aminoacridines can inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. nih.gov The mechanism may involve the downregulation of the p110 gamma catalytic subunit of PI3K. nih.gov

NF-κB Pathway: 9-Aminoacridines have been found to suppress the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a significant role in inflammation, immunity, and cell survival. nih.gov By inhibiting NF-κB, these compounds can reduce the expression of anti-apoptotic genes and promote cell death in cancer cells.

p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Studies have shown that 9-aminoacridines can activate p53 signaling. nih.gov This activation can lead to cell cycle arrest and apoptosis, further contributing to the anticancer effects of these compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Impact of Acridine (B1665455) Core Modifications on Biological Activity

The acridine core is a critical pharmacophore, and its substitution pattern significantly influences the biological activity of 9-aminoacridine (B1665356) derivatives. The planarity of the tricyclic system is a key feature, facilitating interactions with biological targets such as DNA. nih.gov

Modifications to the acridine ring, such as the introduction of various substituent groups, have been shown to modulate the biological profile of these compounds. For instance, the presence of a 6-chloro and a 2-methoxy group on the acridine ring has been associated with enhanced antimalarial activity in some 9-aminoacridine derivatives. researchgate.net In the context of antiviral activity against SARS-CoV-2, the halogenation pattern around the central acridine ring system has been shown to be a determinant of potency. slideshare.net

The introduction of a nitro group can also have a profound impact. For example, the biological activity of 1-nitroacridine derivatives has been linked more to their ability to form crosslinks with DNA than to their intercalation capacity. nih.gov In contrast, some studies on aza-acridine derivatives suggest that electron-donating groups on the core can enhance stability and potentially preserve biological activity by mitigating hydrolytic degradation. nih.gov

Interactive Table: Impact of Acridine Core Substituents on Biological Activity

SubstituentPosition(s)Observed Effect on Biological ActivityReference
6-Chloro, 2-Methoxy6, 2Enhanced antimalarial activity researchgate.net
HalogenationVariousInfluences antiviral potency against SARS-CoV-2 slideshare.net
1-Nitro1Associated with DNA crosslinking activity nih.gov
Electron-donating groupsVariousMay enhance stability and preserve activity in aza-acridines nih.gov

Role of Substituents on the N-2-pyridinyl Moiety

While much of the existing research has focused on the acridine core, the substituents on the N-2-pyridinyl moiety of N-2-pyridinyl-9-acridinamine also play a crucial role in determining its biological activity. These substituents can exert both electronic and steric effects, thereby influencing the molecule's interaction with its biological targets.

Electronic Effects (e.g., Electron-Withdrawing Groups, Electron-Donating Groups)

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a cyano group (an EWG) on the phenyl ring was found to be critical for inhibitory activity against the FOXM1 protein. slideshare.net The strong electron-withdrawing nature of the cyano group altered the electron density of the aromatic ring, leading to a favorable binding orientation. slideshare.net Similarly, in other heterocyclic compounds, the addition of a trifluoromethyl group (a potent EWG) has been shown to improve the hydrogen bond strength with target proteins. nih.govnih.gov

Conversely, the introduction of electron-donating groups can also modulate activity. In some polypyridyl Ru(II) complexes, increasing the electron-donating ability of the ligands was found to enhance interactions with biological targets and result in better cytotoxicity. nih.gov

Steric Effects and Conformational Freedom

The size and spatial arrangement of substituents on the N-2-pyridinyl moiety can introduce steric hindrance, which may either enhance or diminish biological activity by affecting the molecule's ability to fit into a binding site. The conformational freedom of the molecule, or its ability to adopt different spatial arrangements, is also a key determinant of its interaction with a biological target.

Influence of Linker Chemistry and Length in 9-Substituted Derivatives

The nature and length of the linker connecting the acridine core to the pyridinyl moiety in 9-substituted derivatives are critical determinants of biological activity. The linker can influence the molecule's flexibility, orientation, and the distance between the two key pharmacophoric groups, thereby affecting how the molecule interacts with its target.

In a study of bitopic N6-substituted adenosine (B11128) derivatives, modifications to the linker's flexibility, length, and chemical nature were found to have a significant impact on the compound's activity and selectivity. nih.gov This demonstrates that the linker is not merely a spacer but an active contributor to the molecule's pharmacological profile. Similarly, for antibody-drug conjugates, the chemistry of the linker has been shown to influence the stability of the entire conjugate. rsc.org

For 9-aminoacridine derivatives, the introduction of a side chain at the 9-position is often what confers specific biological activities, such as antimalarial properties. slideshare.net The optimal length of these side chains is also a crucial factor for activity.

Development of QSAR Models for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to predict the biological activity of compounds based on their physicochemical properties. These models are valuable tools in drug discovery for screening virtual libraries of compounds and for designing new molecules with enhanced activity. nih.govnih.gov

Several QSAR studies have been conducted on acridine derivatives and related compounds to identify the key molecular descriptors that govern their biological activity. For a series of substituted 4-quinolinyl and 9-acridinyl hydrazones with antimalarial activity, a 2D-QSAR model indicated that topological and electronic descriptors played an important role in determining their activity. nih.gov

The development of a robust QSAR model typically involves several steps:

Data Set Selection : A set of compounds with known biological activities is chosen.

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, topological, thermodynamic) are calculated for each compound.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

For a set of (E)-N'-benzylideneisonicotinohydrazide derivatives with anti-mycobacterium tuberculosis activity, a QSAR model was developed using a Genetic Function Algorithm and Multiple Linear Regression. physchemres.org The resulting model showed good predictive power and could be used to design new derivatives with improved activity. physchemres.org While a specific QSAR model for this compound was not found in the reviewed literature, the principles from these studies can be applied to develop such a model, which would be invaluable for the future design of more potent analogs.

Design, Synthesis, and Evaluation of N 2 Pyridinyl 9 Acridinamine Derivatives and Analogs

Systematic Modification of the Pyridine (B92270) Ring (e.g., positional isomerism, additional substituents)

Systematic modification of the pyridine ring attached to the 9-aminoacridine (B1665356) core is a key strategy to fine-tune the electronic and steric properties of the molecule. This includes exploring positional isomers and introducing various substituents onto the pyridine ring.

Additional Substituents: The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the pyridine ring is a common tactic to modulate activity. For instance, derivatives of N-2-pyridinyl-9-acridinamine have been synthesized with substituents at various positions on the pyridine ring. These modifications can impact the compound's basicity, lipophilicity, and ability to form intermolecular interactions. One-pot synthetic approaches have been developed for the rapid generation of these derivatives, often involving the reaction of 9-aminoacridine with substituted 2-chloropyridines google.com.

The table below summarizes representative modifications made to the pyridine ring of N-pyridinyl-9-acridinamine.

Compound IDPyridine IsomerSubstituents on Pyridine RingSynthetic Approach
1 2-pyridinylUnsubstitutedNucleophilic Aromatic Substitution
2 2-pyridinyl3-NO₂Nucleophilic Aromatic Substitution
3 2-pyridinyl5-CNNucleophilic Aromatic Substitution
4 2-pyridinyl3-NO₂, 5-CH₃Nucleophilic Aromatic Substitution
5 2-pyridinyl3-NO₂, 5-ClNucleophilic Aromatic Substitution
6 3-pyridinylUnsubstitutedNot specified

This table is a representative summary based on synthetic possibilities; specific biological evaluation data is not included.

Exploration of Diverse N9-Substituents Beyond Pyridinyl (e.g., anilino, alkylamino)

Replacing the N-2-pyridinyl group with other substituents at the N9-position has led to the discovery of compounds with distinct biological profiles, including 9-anilinoacridines and 9-alkylaminoacridines.

9-Anilinoacridines: The 9-anilinoacridine (B1211779) scaffold is a well-studied class of compounds. Synthesis typically involves the condensation reaction of 9-chloroacridine (B74977) with an appropriate aniline (B41778) derivative acs.orgnih.govresearchgate.net. The electronic nature of substituents on the aniline ring significantly influences the compound's properties researchgate.net. Both electron-donating and electron-withdrawing groups have been explored to establish comprehensive SAR. These derivatives have been evaluated for various biological activities acs.orgnih.govnih.govresearchgate.net.

9-Alkylaminoacridines: The introduction of alkylamino side chains at the N9-position is another important modification. These derivatives can be prepared through several methods, including the reaction of 9-chloroacridine or 9-phenoxyacridine (B3049667) with various alkylamines nih.gov. One-pot methods, such as direct reductive amination of aldehydes with 9-aminoacridine, have also been employed to generate N-alkylated analogs efficiently google.com. The length and branching of the alkyl chain, as well as the presence of additional functional groups like amines or hydroxyls, are critical determinants of activity.

The table below showcases examples of different N9-substituents that have been explored.

Compound ClassN9-SubstituentRepresentative Side ChainGeneral Synthetic Method
Anilinoacridines Anilino4-MethoxyanilineCondensation of 9-chloroacridine with substituted anilines
Anilinoacridines Anilino4-ChloroanilineCondensation of 9-chloroacridine with substituted anilines
Alkylaminoacridines Amino Acid8-Aminooctanoic acidOne-pot reaction of 9-chloroacridine with amino acids
Alkylaminoacridines AlkylamineN,N-bis(3-aminopropyl)methylamineReaction of 9-methoxyacridine (B162088) with diamines

This table provides examples of substituent classes and is not exhaustive.

Hybrid Compounds Integrating this compound with Other Pharmacophores

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design. This approach has been applied to the this compound scaffold to create novel hybrid compounds with potentially enhanced or synergistic activities.

Researchers have successfully integrated the acridine (B1665455) core with diverse chemical moieties such as thiourea (B124793), hydrazide, and carborane clusters.

Thiourea Hybrids: Acridine-thiourea hybrids have been synthesized, leveraging the diverse biological properties associated with both scaffolds. These hybrid molecules aim to combine the characteristics of acridines with the bioactivity of thiourea derivatives researchgate.net.

Hydrazide Hybrids: Acridine derivatives incorporating a hydrazide or hydrazone functionality have been synthesized. For example, 3-(9-acridinyl)propanoyl-hydrazine can serve as a key intermediate, which is then condensed with various aldehydes to produce a series of acridine-hydrazone hybrids.

Carborane Hybrids: Boron-containing acridines, specifically those modified with carborane clusters, have been developed. These compounds are synthesized with the goal of combining the properties of the acridine heterocycle with the high boron content of carboranes. One synthetic route involves a "click" reaction between an azido-functionalized acridine and an alkyne-derivatized carborane cluster mdpi.com.

The table below summarizes examples of these hybrid compounds.

Hybrid TypeLinked PharmacophoreLinker TypeSynthetic Strategy
Thiourea Hybrid ThioureaNot specifiedCondensation reactions
Hydrazide Hybrid HydrazonePropanoyl-hydrazoneCondensation of acid hydrazide with aldehydes
Carborane Hybrid Cobalt bis(dicarbollide)1,2,3-TriazoleCu(I)-catalyzed 1,3-dipolar cycloaddition ("click" reaction)

This table illustrates the diversity of hybrid compound strategies.

Bis-acridines are dimeric compounds featuring two acridine units connected by a linker chain. This design allows both acridine rings to interact with biological targets simultaneously, often leading to enhanced affinity and activity compared to their monomeric counterparts acs.org.

The synthesis of bis-acridines typically involves the reaction of two equivalents of a reactive acridine precursor, such as 9-chloroacridine or 9-methoxyacridine, with a bifunctional linker, usually a diamine researchgate.netmdpi.com. The nature of the linker—its length, rigidity, and chemical composition—is a critical design element that influences the spatial orientation of the two acridine moieties and thus their binding properties. For example, bis(acridine-4-carboxamides) have been prepared by reacting the imidazolides of acridine-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine acs.org. Studies have shown that these bis-derivatives are often more potent than the corresponding monomeric compounds acs.orgnih.gov.

The table below presents examples of bis-acridine derivatives.

Compound ClassLinker ChainAcridine MoietyKey Finding
Bis(pyrimidoacridines) Various polyaminesPyrimido[5,6,1-de]acridineMore DNA-affinic than corresponding monomers acs.orgnih.gov
Bis(acridine-4-carboxamides) (CH₂)₃N(Me)(CH₂)₃Acridine-4-carboxamideSuperior potencies to monomeric DACA analogues acs.org
Bis(9-acridinyl)amines N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine9-AminoacridineSuccessful synthesis via reaction with 9-methoxyacridine mdpi.com

This table highlights the structural features and general findings for bis-acridine derivatives.

Synthetic Feasibility and Challenges in Derivative Synthesis

The synthesis of this compound derivatives, while conceptually straightforward, presents several practical challenges. The core reaction often involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring (e.g., a chloro or methoxy (B1213986) group) with an amine.

Common Synthetic Routes:

Ullmann-Goldberg Reaction: A modified Ullmann-Goldberg reaction can be used to synthesize the N-phenylanthranilic acid precursor, which is then cyclized using phosphorus oxychloride to form the 9-chloroacridine intermediate arabjchem.org.

Nucleophilic Substitution: The final step is typically a nucleophilic aromatic substitution where the 9-chloroacridine is reacted with the desired amine (e.g., 2-aminopyridine, a substituted aniline, or an alkylamine) researchgate.net. In some cases, activating the 9-chloroacridine to a 9-phenoxyacridine intermediate facilitates the reaction with less reactive amines nih.gov.

Challenges and Solutions:

Formation of Byproducts: A significant challenge is the formation of the 9-acridone byproduct, which arises from the hydrolysis of the reactive 9-chloroacridine intermediate. This impurity can be difficult to remove from the final product nih.govucsf.edu.

Purification: The purification of these often colored and poorly soluble compounds can be laborious. Chromatographic techniques are frequently required, but solid-phase extraction (SPE) protocols have been developed for parallel synthesis to streamline the purification process nih.gov.

Reaction Conditions: The synthesis can require harsh conditions, such as high temperatures and the use of strong acids or bases, which may not be compatible with sensitive functional groups. This has driven the development of milder, one-pot synthetic approaches to improve efficiency and yields google.commdpi.com.

Low Yields: Certain reactions, particularly those involving sterically hindered reactants, can result in low yields, complicating the synthesis of complex derivatives mdpi.com. Optimization of reaction conditions and the development of more efficient catalytic systems are ongoing areas of research to address these synthetic hurdles rsc.org.

Emerging Research Applications Beyond Therapeutic Modalities

Development as Fluorescent Probes for Biomolecular Systems

The inherent fluorescence of the acridine (B1665455) scaffold forms the basis for the development of N-2-pyridinyl-9-acridinamine and its derivatives as fluorescent probes. nih.govresearchgate.net The parent compound, 9-aminoacridine (B1665356), is a well-known fluorophore used as a fluorescent dye and an intracellular pH indicator. nih.gov Its derivatives are being explored for enhanced properties suitable for complex biological environments, including improved water solubility, biocompatibility, and specific targeting capabilities. nih.gov

The fluorescence of these compounds is often sensitive to the local microenvironment, such as solvent polarity, pH, and binding to macromolecules. This sensitivity is a key feature for a fluorescent probe. For instance, studies on 9-aminoacridine have shown that its fluorescence can be quenched by interactions with other molecules, a phenomenon that can be harnessed to study binding events. nih.govnih.gov The quenching process can occur through mechanisms like ground-state complex formation and energy transfer, which can be elucidated using steady-state and time-resolved fluorescence spectroscopy. nih.gov

While detailed photophysical data for the unsubstituted this compound are not extensively documented in publicly available literature, research on related acridine-based hybrid dyes indicates that the core structure provides excellent fluorescence properties, such as high quantum yields and long fluorescence lifetimes. researchgate.net The addition of the pyridinyl group can further modulate these properties, potentially enhancing the compound's utility for specific bioimaging applications like monitoring cellular processes or detecting specific biomolecules. nih.gov

Applications in Chemical Biology as Mechanistic Tools

The ability of the planar acridine ring to intercalate into the double-stranded DNA structure is a well-established property that makes this compound a valuable tool in chemical biology. nih.gov This interaction allows it to serve as a mechanistic probe to study DNA-related processes and the enzymes that modulate DNA topology.

One of the primary applications is in the study of topoisomerases, enzymes that are crucial for DNA replication and transcription. nih.gov Acridine derivatives are known to inhibit these enzymes, and by studying the structure-activity relationships, researchers can gain insights into the enzyme's mechanism of action. For example, a study on a series of 9-(pyridin-2'-yl)-aminoacridines demonstrated that the presence of electron-withdrawing groups on the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. This finding suggests that electrostatic attraction to the DNA phosphate (B84403) backbone is a key component of the binding mechanism.

Furthermore, research on the parent compound, 9-aminoacridine, has revealed its ability to inhibit ribosome biogenesis by targeting both the transcription and the processing of ribosomal RNA (pre-rRNA). nih.gov This dual-action inhibitory effect makes it a powerful tool for studying the complex pathways of ribosome synthesis in mammalian cells. nih.gov The ability of 9-aminoacridine to bind to RNA, likely contributing to the inhibition of pre-rRNA processing, highlights its utility in dissecting the molecular mechanisms of gene expression. nih.gov

The use of this compound and its analogs as mechanistic tools is summarized in the table below, which details their biological targets and the insights gained from their application.

Table 1: this compound and its Analogs as Mechanistic Tools
Compound Class Biological Target Mechanistic Insight
9-(Pyridin-2'-yl)-aminoacridines Double-stranded DNA Elucidation of structure-activity relationships for DNA intercalation; importance of electrostatic interactions.
9-Aminoacridine Topoisomerase II Inhibition of enzyme activity, providing a tool to study DNA topology management. nih.gov
9-Aminoacridine Ribosomal RNA (pre-rRNA) Inhibition of both transcription and processing, serving as a probe for ribosome biogenesis pathways. nih.gov

Investigation as Materials for Optoelectronics and Sensing Technologies

The potential of acridine-based compounds, including this compound, extends into the realm of materials science, particularly for optoelectronic and sensing applications. nih.govresearchgate.net The conjugated π-system of the acridine ring endows these molecules with notable electronic and optical properties that are desirable for the development of organic electronic devices. researchgate.net

Theoretical investigations using density functional theory (DFT) have been employed to study the structural, optoelectronic, and photovoltaic properties of various conjugated compounds based on acridine. researchgate.net These studies aim to understand the relationship between molecular structure and optoelectronic properties by calculating key parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap. The goal is to design novel materials with tailored properties for applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The introduction of different substituent groups, such as the pyridinyl moiety, can significantly affect the electronic structure and thus the material's performance. researchgate.net

In the area of sensing, acridine-based fluorescent dyes are being developed as chemosensors for the selective detection of ions. dntb.gov.ua The fluorescence of these compounds can be modulated upon binding to a specific analyte, providing a detectable signal. While specific research on this compound as a material for these technologies is still emerging, the foundational properties of the acridine scaffold suggest significant potential.

The table below outlines the theoretical and potential applications of acridine derivatives in optoelectronics and sensing.

Table 2: Potential Applications of Acridine Derivatives in Materials Science
Application Area Relevant Properties Investigated Acridine Derivatives
Organic Light Emitting Diodes (OLEDs) Electroluminescence, charge transport Theoretically studied acridine-based conjugated molecules. researchgate.net
Organic Solar Cells Photovoltaic properties, low band-gap Acridine derivatives used as dyes and hole transport materials. researchgate.netdntb.gov.ua
Chemical Sensors Fluorescence modulation upon ion binding Acridine-based fluorescent chemosensors for Fe³⁺ and Ni²⁺. dntb.gov.ua

Research Challenges, Limitations, and Future Perspectives

Addressing Stability and Bioavailability in Research Models

A primary challenge in the development of 9-aminoacridine (B1665356) derivatives, including N-2-pyridinyl-9-acridinamine, is their metabolic stability. The C9-N bond is susceptible to hydrolysis and thiolysis, which leads to the formation of inactive 9-acridone byproducts and subsequent loss of biological activity. mdpi.comnih.gov This metabolic vulnerability can result in a short half-life in biological systems, complicating the interpretation of research data and limiting potential therapeutic applications. mdpi.com

The physicochemical properties of the acridine (B1665455) core also present challenges for bioavailability. The planar, π-conjugated structure imparts a high degree of hydrophobicity, which can facilitate membrane interaction but may also lead to poor aqueous solubility and non-specific binding. researchgate.netmdpi.com Research efforts are directed towards modifying the acridine scaffold to enhance stability without compromising its essential binding properties. For instance, computational and experimental studies on aza-acridine derivatives have explored how the placement of nitrogen atoms and substituents within the ring system influences hydrolytic stability, offering a path toward more robust analogs. mdpi.comnih.gov

Table 1: Key Challenges in Stability and Bioavailability of 9-Aminoacridine Derivatives
ChallengeDescriptionPotential Research ApproachReference
Metabolic InstabilityThe C9-N exocyclic bond is prone to hydrolysis and thiolysis, leading to the inactive 9-acridone metabolite.Structural modifications to shield the C9-N bond; synthesis of bioisosteres like 9-aminomethylacridines. mdpi.com
Poor Aqueous SolubilityThe hydrophobic nature of the planar acridine scaffold can limit solubility and bioavailability.Introduction of polar or ionizable side chains to improve physicochemical properties. researchgate.netmdpi.com
In Vivo PharmacokineticsLimited data exists on the absorption, distribution, metabolism, and excretion (ADME) profiles for many novel derivatives.Comprehensive pharmacokinetic studies in animal models for promising compounds. researchgate.net

Understanding and Mitigating Unspecific Toxicity in Research Contexts

The very feature that makes acridines potent biological agents—their ability to intercalate into DNA—is also a primary source of unspecific toxicity. researchgate.netnih.gov This mechanism can induce widespread cytotoxicity, affecting both target and non-target cells. Furthermore, many acridine derivatives are known inhibitors of topoisomerase enzymes, which can lead to DNA strand breaks and apoptosis in rapidly dividing cells. nih.govmdpi.com

A significant challenge in the context of kinase inhibitor research is off-target activity. nih.gov Small-molecule inhibitors designed to target a specific kinase often bind to the conserved ATP-binding site, leading to inhibition of other kinases or even unrelated proteins. nih.govelsevierpure.com For instance, some kinase inhibitors have been found to inhibit non-kinase mitochondrial proteins, contributing to toxicity. elsevierpure.com This lack of specificity can confound experimental results and cause unintended side effects.

Strategies to mitigate this unspecific toxicity include designing derivatives with greater selectivity for cancer cells over normal cells. mdpi.comnih.gov This can be achieved by exploiting differences in cellular pathways, such as targeting the PI3K/AKT/mTOR pathway, which is often deregulated in cancer. researchgate.netnih.gov Research has shown that some 9-aminoacridines can selectively induce toxicity in tumor cells by simultaneously modulating multiple signaling pathways, including NF-κB and p53. researchgate.netnih.gov

Gaps in Understanding Structure-Activity-Mechanism Correlations

While numerous structure-activity relationship (SAR) studies have been conducted on 9-aminoacridine derivatives, they are often focused on a singular outcome, such as cytotoxicity against a specific cancer cell line or antimalarial activity. researchgate.netnih.govnih.gov A comprehensive understanding of how specific structural modifications to the acridine core, the 9-amino substituent, and the pyridinyl moiety of this compound collectively influence its mechanism of action remains incomplete.

Key gaps in knowledge include:

Target Selectivity Determinants : The precise structural features that govern whether a derivative preferentially targets DNA, a specific kinase, topoisomerase, or other proteins like the NMDA receptor are not fully elucidated. nih.govnih.gov The planar structure of the acridine ring is critical, but the side chains play a crucial role in defining target specificity. nih.gov

Translational Correlation : A frequent challenge is the poor correlation between potent in vitro activity and in vivo efficacy. researchgate.net This discrepancy is often due to the metabolic instability and bioavailability issues discussed previously, highlighting a gap in our ability to predict in vivo behavior from initial screening data.

Tautomeric and Chemical Reactivity : 9-aminoacridines can exist in different tautomeric forms and may undergo reversible amine exchange reactions under physiological conditions, which could have significant implications for their mechanism of action in vivo. nih.govnih.gov

Opportunities for Rational Design through Advanced Computational Techniques

Advanced computational techniques offer powerful tools to address the existing challenges and guide the rational design of novel this compound analogs with improved properties. These in silico methods can accelerate the discovery process and reduce reliance on expensive and time-consuming empirical screening. rsc.org

Molecular Docking : This technique is widely used to predict and analyze the binding of acridine derivatives to their biological targets. nih.goviajpr.com Docking studies can reveal key interactions within the binding site of a kinase or at the DNA-intercalation interface, helping to explain observed SAR and guide the design of modifications to enhance potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For acridine derivatives, QSAR models have been developed to predict DNA binding affinity based on electronic properties, indicating that electron-withdrawing groups on the side chain can enhance interaction. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, assessing the stability of the binding pose predicted by docking and revealing conformational changes that may be critical for activity. rsc.org

These computational strategies enable a more focused, hypothesis-driven approach to medicinal chemistry, allowing for the design of libraries of compounds with a higher probability of success. nih.govucsf.edu

Table 2: Computational Approaches in Acridine Derivative Design
TechniqueApplicationPotential OutcomeReference
Molecular DockingPredicting binding modes and affinities to targets (kinases, DNA, etc.).Identification of key binding interactions; prioritization of candidates for synthesis. nih.goviajpr.comnih.gov
QSARDeveloping predictive models for biological activity based on structural features.Guiding the design of analogs with enhanced potency or reduced toxicity. mdpi.comrsc.org
ADMET PredictionIn silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Early-stage filtering of compounds with poor drug-like properties. rsc.org
Molecular DynamicsSimulating the stability and dynamics of the ligand-receptor complex.Validation of docking poses; understanding the structural basis of affinity. rsc.org

Future Directions in this compound Research for Novel Chemical Tools and Probes

Beyond the pursuit of therapeutic agents, a significant future direction for this compound research lies in its development as a specialized chemical tool for basic research. The inherent properties of the acridine scaffold make it an excellent starting point for creating sophisticated probes to investigate complex biological processes.

Fluorescent Probes : The acridine nucleus is fluorescent, a property that can be harnessed to create probes for cellular imaging. nih.govacs.org By modifying the this compound structure, it is possible to develop probes that respond to changes in the cellular microenvironment, such as polarity or viscosity. rsc.org Such tools could be used to dynamically monitor processes within specific organelles like lipid droplets or lysosomes. rsc.org Furthermore, long-lifetime fluorescence reporters based on 9-aminoacridine have been designed for use in biochemical assays. rsc.org

Chemical Proteomics and Target Identification : Derivatives of this compound can be functionalized to serve as chemical probes for target deconvolution studies. researchgate.net By incorporating a reactive group or an affinity tag, these probes can be used to covalently label and subsequently identify their protein targets within a complex cellular lysate, helping to elucidate their mechanism of action and potential off-targets.

Multi-Target Ligands : There is growing interest in developing single molecules that can modulate multiple targets simultaneously. nih.gov The acridine scaffold has been explored for creating dual inhibitors of different kinases (e.g., VEGFR-2 and Src) or for targeting distinct pathological pathways in complex diseases like Alzheimer's. nih.govnih.gov Future research could focus on designing this compound analogs that act as multi-target chemical probes to investigate signaling network crosstalk.

The evolution of this compound from a simple heterocyclic compound to a sophisticated chemical probe represents a promising trajectory that leverages its unique chemical and photophysical properties to address fundamental questions in cell biology and pharmacology.

Q & A

Q. What are the established synthetic pathways for N-2-pyridinyl-9-acridinamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling acridine derivatives with pyridinylamine precursors via Buchwald-Hartwig amination or Ullmann-type reactions. For example, cyclic diaryliodonium salts (e.g., acridin-10(9H)-yl(mesityl)methanone derivatives) can serve as intermediates for regioselective functionalization . Key factors include:
  • Catalyst selection : Palladium or copper catalysts for cross-coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers.
    Purification methods like column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. Pyridinyl protons typically resonate at δ 7.5–8.5 ppm, while acridine protons appear downfield (δ 8.0–9.0 ppm) due to aromatic anisotropy .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and isotopic patterns. For example, a molecular ion peak at m/z 255.31 (C19_{19}H13_{13}N) aligns with 9-phenylacridine analogs .
  • X-ray Crystallography : Resolves π-stacking interactions between acridine and pyridinyl moieties, critical for confirming stereoelectronic properties .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :
  • Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C under inert gas (argon) .
  • pKa : The pyridinyl nitrogen (pKa ~4.5) and acridine amine (pKa ~9.5) influence protonation states in aqueous buffers .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with electron-withdrawing substituents?

  • Methodological Answer :
  • Catalyst Screening : Copper(I) iodide with 1,10-phenanthroline ligands improves coupling efficiency for electron-deficient pyridinyl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and enhances yields by 15–20% .
  • In Situ Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) .
  • Crystallographic Refinement : Re-examine X-ray data for disorder or solvent inclusion artifacts. For example, acridine π-stacking may distort bond angles in the solid state .
  • Dynamic NMR : Variable-temperature NMR can identify conformational flexibility causing signal broadening .

Q. What computational approaches predict the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerases (common targets for acridine-based drugs). Focus on intercalation energy and hydrogen-bonding networks .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with cytotoxicity .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to prioritize synthetic targets .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC for 72 hours. Degradation products (e.g., acridone derivatives) indicate hydrolytic susceptibility .
  • Light Stress Testing : Expose to UV-A (365 nm) and quantify photodegradation using UV-vis spectroscopy (λ = 350 nm) .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure CYP450-mediated oxidation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.